REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[C:10]([Cl:11])=[C:9]([C:12](Cl)=[O:13])[S:8][C:7]=2[CH:15]=1.[CH3:16][OH:17].Cl[Si](C)(C)C.CCCCCC>C(O)C.C(OCC)(=O)C>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[C:10]([Cl:11])=[C:9]([C:12]([O:17][CH3:16])=[O:13])[S:8][C:7]=2[CH:15]=1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC2=C(SC(=C2Cl)C(=O)Cl)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.43 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
desired material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The resulting slurry was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid, which
|
Type
|
TEMPERATURE
|
Details
|
The resulting orange ethanolic solution was cooled to -10° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered off
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC2=C(SC(=C2Cl)C(=O)OC)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.25 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |